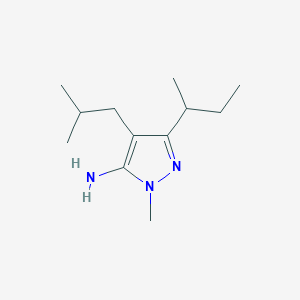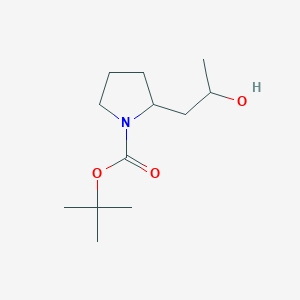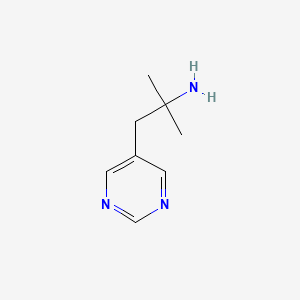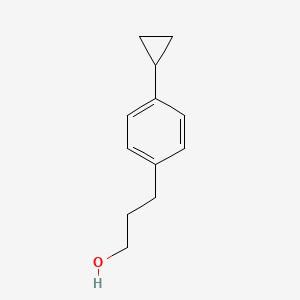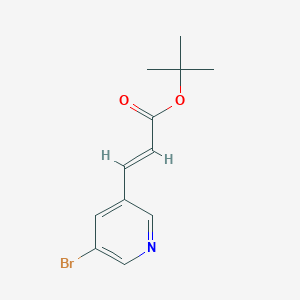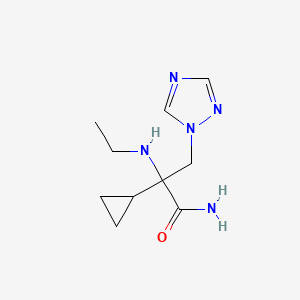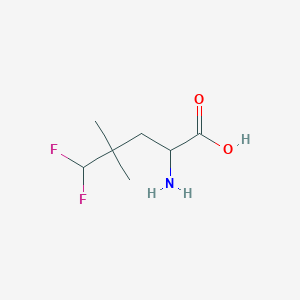![molecular formula C10H13NO2 B13619033 n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide](/img/structure/B13619033.png)
n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide: is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, which is further connected to an acetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide typically involves the reaction of 3-(1-hydroxyethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-(1-hydroxyethyl)aniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a solid form .
Analyse Des Réactions Chimiques
Types of Reactions: n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry: n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in the development of pharmaceuticals. It may be investigated for its analgesic and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the formulation of certain types of coatings and adhesives .
Mécanisme D'action
The mechanism of action of n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The phenyl ring may participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to changes in cellular signaling pathways and biochemical processes .
Comparaison Avec Des Composés Similaires
N-phenylacetamide: Known for its analgesic properties.
N-(3-(2-Hydroxyethyl)phenyl)acetamide: Similar structure with a hydroxyethyl group at a different position.
Phenoxy acetamide derivatives: Used in various pharmacological applications.
Uniqueness: n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide is unique due to the specific positioning of the hydroxyethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N-[3-[(1S)-1-hydroxyethyl]phenyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7(12)9-4-3-5-10(6-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13)/t7-/m0/s1 |
Clé InChI |
YFXFFCPMIMZRNE-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC=C1)NC(=O)C)O |
SMILES canonique |
CC(C1=CC(=CC=C1)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[(1H-imidazol-5-yl)methyl]hydroxylamine](/img/structure/B13618963.png)
![2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13618966.png)
